molecular formula C14H10F3N3 B11842981 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine CAS No. 1356087-80-3

3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine

Cat. No.: B11842981
CAS No.: 1356087-80-3
M. Wt: 277.24 g/mol
InChI Key: VDYFRTNIZZMSIE-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)-1H-indazol-5-amine (CAS 1356087-80-3) is a chemical compound with the molecular formula C14H10F3N3 and a molecular weight of 277.25 g/mol . This indazole derivative is supplied for research purposes and requires storage sealed in dry conditions, ideally at 2-8°C to maintain stability . Compounds based on the 1H-indazole scaffold are of significant interest in medicinal chemistry and pharmaceutical research. Specifically, related indazole-carboxamide derivatives have been identified as multi-target ligands, showing potent in vitro binding affinity to key central nervous system (CNS) receptors, including dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors . This profile makes such compounds promising candidates for in silico, in vitro, and in vivo evaluation as potential antipsychotic agents, providing researchers with tools to investigate complex neurological disorders . Furthermore, other structural classes of tetrahydroindazoles have been explored as potent and selective ligands for sigma receptors, which are important targets in CNS diseases and cancer research . This compound is intended for research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356087-80-3

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-indazol-5-amine

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-8(2-4-9)13-11-7-10(18)5-6-12(11)19-20-13/h1-7H,18H2,(H,19,20)

InChI Key

VDYFRTNIZZMSIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Arylhydrazines and Carbonyl Compounds

The reaction of 4-(trifluoromethyl)phenylhydrazine with 2-fluoro-5-nitrobenzaldehyde in DMF at 23°C for 2 hours yields the indazole core through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism. Key advantages of this method include:

  • High yields (73–96% for acetophenone derivatives).

  • Minimal purification requirements due to the one-pot design.

  • Compatibility with electron-rich and electron-poor arylhydrazines.

Table 1: Cyclization Conditions and Yields

Carbonyl PrecursorArylhydrazineSolventCatalystYield (%)
2-Fluoro-5-nitrobenzaldehyde4-(CF₃)phenylhydrazineDMFNone73
2′-Fluoro-5′-nitroacetophenone4-(CF₃)phenylhydrazineDMFCuI96

The use of copper iodide (CuI) as a catalyst enhances cyclization efficiency for acetophenone derivatives by facilitating oxidative coupling.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is introduced either during the cyclization step or via post-synthetic modification. Industrial protocols often favor direct incorporation using CF₃-containing arylhydrazines to streamline synthesis.

Mitsunobu Coupling for CF₃ Attachment

A high-yielding Mitsunobu reaction was employed to attach a 2-(trifluoromethyl)phenyl group to a thiophene intermediate, achieving a 98% yield under optimized conditions:

  • Reagents : Polymer-supported triphenylphosphine, di-tert-butyl azodicarboxylate.

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C to room temperature.

This method’s scalability is evidenced by its use in multi-kilogram syntheses, with purification via column chromatography (0–25% EtOAc/hexanes).

Functionalization at the 5-Position: Amination Strategies

The 5-nitro group on the indazole core is reduced to an amine using catalytic hydrogenation or stoichiometric reductants.

Nitro Reduction via Catalytic Hydrogenation

Hydrogenation of 5-nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole over palladium on carbon (Pd/C) in ethanol at 40 psi H₂ achieves quantitative conversion to the amine. Critical parameters include:

  • Catalyst loading : 5–10 wt% Pd/C.

  • Reaction time : 4–6 hours.

  • Work-up : Filtration and solvent evaporation under reduced pressure.

Table 2: Reduction Efficiency Under Varied Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
H₂/Pd-CEtOH2598
NaBH₄THF6072
Fe/HClH₂O8065

Catalytic hydrogenation outperforms alternative methods in yield and purity.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances reaction rates for cyclization but complicates purification due to high boiling points. THF is preferred for nitro reductions.

  • Polymer-Supported Reagents : These reduce purification steps and enable reagent recycling, as demonstrated in Mitsunobu reactions.

Continuous Flow Reactors

Adoption of continuous flow systems for cyclization and reduction steps improves heat transfer and reduces batch-to-batch variability. Pilot studies report a 15% increase in overall yield compared to batch processes.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Techniques

  • ¹H NMR : Confirms regioselectivity of indazole formation. For example, the singlet at δ 7.46 ppm corresponds to the indazole proton adjacent to the CF₃ group.

  • LC-MS : Monitors nitro reduction progress, with [M+H]⁺ peaks shifting from m/z 324 (nitro) to 294 (amine).

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation of the amine product from des-nitro impurities.

Table 3: Key Analytical Data for 3-(4-(Trifluoromethyl)phenyl)-1H-indazol-5-amine

ParameterValueMethod
Purity>99%HPLC
Melting Point198–202°CDSC
LogP3.2Calculated

Chemical Reactions Analysis

Types of Reactions

3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Mechanism of Action

The mechanism of action of 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Table 1: Substituent Position Effects
Compound Name Substituent Position (Phenyl Ring) Molecular Formula Molecular Weight Key Differences
3-(4-(Trifluoromethyl)phenyl)-1H-indazol-5-amine 4-position (para) C₁₄H₁₀F₃N₃ 283.25* Reference compound
3-(3-(Trifluoromethyl)phenyl)-1H-indazol-5-amine 3-position (meta) C₁₄H₁₀F₃N₃ 283.25 Reduced symmetry; potential differences in receptor binding
3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine 2-position (ortho) C₁₄H₁₀F₃N₃ 283.25 Steric hindrance may affect solubility or activity
6-(Trifluoromethyl)-1H-indazol-5-amine CF₃ on indazole (6-position) C₈H₆F₃N₃ 201.15 Altered electronic effects due to proximity to amine

*Calculated based on analogous structures.

Key Findings :

  • Para-substituted CF₃ (target compound) likely exhibits optimal steric and electronic properties for interactions with flat binding pockets (e.g., kinases) due to linear geometry .
  • CF₃ on indazole (6-position) lowers molecular weight, possibly enhancing solubility but reducing hydrophobic interactions .

Functional Group Variations

Table 2: Core Heterocycle and Functional Group Modifications
Compound Name Core Structure Functional Groups Molecular Weight Potential Applications
3-Phenyl-1H-indazol-5-amine Indazole Phenyl, amine 209.25 Intermediate for kinase inhibitors
4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine Thiadiazole CF₃-phenyl, amine 245.22 Antimicrobial agents (structural analogy)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole-imidazole hybrid CF₃-phenyl, pyridyloxy, methyl 535.4 Kinase inhibition (e.g., EGFR)

Key Findings :

  • Replacement of indazole with thiadiazole () introduces sulfur, altering electronic properties and bioavailability .
  • Hybrid structures (e.g., benzoimidazole-imidazole) demonstrate enhanced potency in kinase inhibition due to multi-target engagement .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name LogP* Solubility (mg/mL)* Stability Notes
This compound 3.2 0.15 (DMSO) Stable under inert conditions
3-Phenyl-1H-indazol-5-amine 2.5 0.8 (DMSO) Higher solubility due to lack of CF₃
6-(Trifluoromethyl)-1H-indazol-5-amine 2.8 0.3 (DMSO) Moderate solubility; sensitive to hydrolysis

*Predicted using analogous structures.

Key Findings :

  • The CF₃ group increases LogP, reducing aqueous solubility but improving membrane permeability.
  • 3-Phenyl-1H-indazol-5-amine (without CF₃) shows better solubility, making it preferable for in vitro assays .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)-1H-indazol-5-amine is an indazole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. The trifluoromethyl group enhances the compound's stability and biological interactions, making it a significant subject of research in medicinal chemistry.

The presence of the trifluoromethyl group in this compound is known to increase lipophilicity, which can enhance its ability to penetrate biological membranes and interact with various molecular targets. This modification can lead to improved pharmacokinetic properties, such as increased bioavailability and metabolic stability.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its potential as an inhibitor of various kinases, particularly in cancer therapy, where it shows promise against resistant cancer cell lines.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including K-562 (chronic myeloid leukemia) cells. The compound's IC50 values reflect its potency in inhibiting cell proliferation:

CompoundCell LineIC50 (nM)Reference
This compoundK-562<10
AKE-72 (related compound)K-5624.6

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on BCR-ABL kinases, particularly in the context of imatinib-resistant mutations. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly influence inhibitory potency:

CompoundTarget KinaseIC50 (nM)Efficacy
This compoundBCR-ABL T315I227Moderate
AKE-72 (related compound)BCR-ABL WT<0.51High

Case Studies

A notable study involved synthesizing a series of indazole derivatives to optimize their activity against BCR-ABL T315I mutations. The findings indicated that structural modifications could lead to enhanced potency against resistant cancer cells. For instance, compound 5 , a derivative with a modified piperazine moiety, exhibited an IC50 of 9 nM against the T315I mutant, showcasing significant improvements over previous compounds .

Q & A

Q. What are the standard synthetic routes for 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted phenylhydrazines with trifluoromethyl-containing precursors. Key steps include:

Cyclization : Reaction of 4-(trifluoromethyl)phenylhydrazine with a nitrile or carbonyl compound under acidic conditions to form the indazole core.

Functionalization : Introduction of the amine group at the 5-position via nucleophilic substitution or reduction of nitro intermediates.
Intermediates are characterized using NMR (¹H/¹³C), mass spectrometry (MS) , and HPLC for purity assessment. For example, highlights the use of IR spectroscopy to confirm functional groups, while emphasizes optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C) to enhance yield .

StepReaction TypeKey ConditionsCharacterization Techniques
1CyclizationHCl/EtOH, 80°C¹H NMR, IR
2Nitro ReductionH₂/Pd-C, EtOHLC-MS, HPLC

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • Methodological Answer :
  • X-ray crystallography : The gold standard for unambiguous structural determination. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, particularly for resolving disorder in trifluoromethyl groups .
  • Spectroscopy : ¹⁹F NMR is critical for tracking trifluoromethyl groups, while 2D NMR (COSY, HSQC) confirms connectivity in the indazole core. demonstrates the use of single-crystal XRD to resolve dihedral angles between aromatic rings .

Q. What initial biological screening approaches are used to assess its bioactivity?

  • Methodological Answer :
  • In vitro assays :
  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) to evaluate inhibition potency .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis under varying conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematic screening of parameters (temperature, solvent polarity, catalyst loading) using response surface methodology. notes that THF improves solubility of trifluoromethyl intermediates compared to DCM .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) by precise control of residence time and temperature gradients .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell passage numbers, serum concentrations, and positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal Techniques : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm downstream target modulation.
  • Structural Analog Comparison : Test derivatives (e.g., 6-trifluoromethyl vs. 5-amine substitutions) to isolate pharmacophore contributions, as seen in .

Q. What computational strategies predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for preliminary screening against databases (e.g., PDB). used Glide SP mode to simulate binding to kinase ATP pockets .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories. Focus on trifluoromethyl interactions with hydrophobic pockets .
SoftwareApplicationValidation Method
AutoDockPose PredictionRMSD < 2.0 Å
GROMACSStabilityGibbs free energy

Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and what mitigates this?

  • Methodological Answer :
  • Metabolic Stability : Liver microsome assays (human/rat) identify rapid clearance due to amine oxidation. suggests methyl or PEGylation to block metabolic hotspots .
  • Bioavailability Enhancement : Nanoformulation (e.g., liposomes) improves solubility, as trifluoromethyl groups increase logP values beyond optimal ranges .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data (e.g., bond length variations)?

  • Methodological Answer :
  • Multi-Dataset Refinement : Use SHELXL to refine against multiple datasets, applying restraints for disordered trifluoromethyl groups. highlights the importance of Hirshfeld surface analysis to validate intermolecular interactions .
  • Temperature Factors : High B-factors in fluorine atoms may suggest dynamic disorder; lower data collection temperatures (e.g., 100 K) reduce thermal motion artifacts .

Key Considerations for Experimental Design

  • Purity Thresholds : HPLC purity >98% to avoid confounding bioactivity results ().
  • Negative Controls : Include structurally similar but inactive analogs (e.g., 3-phenylindazole) to confirm target specificity.

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